

An In-depth Technical Guide to Ethyl Chlorogenate

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For Researchers, Scientists, and Drug Development Professionals

Compound Identification

Ethyl chlorogenate, also known as chlorogenic acid ethyl ester, is the ethyl ester derivative of chlorogenic acid, a prominent natural phenolic compound. Its lipophilicity is enhanced compared to its parent compound, which may influence its bioavailability and applications in lipid-based formulations.



| Identifier | Value | Citation |
|-------------------|---|-----------------|
| CAS Number | 425408-42-0 | [1][2][3][4][5] |
| IUPAC Name | ethyl (1S,3R,4R,5R)-3-[[(2E)-3- (3,4-dihydroxyphenyl)prop-2- enoyl]oxy]-1,4,5- trihydroxycyclohexane-1- carboxylate | [4] |
| Synonyms | Chlorogenic acid ethyl ester, Ethyl chlorogenic acid, 3-O- Caffeoylquinic acid ethyl ester | [2][4][6] |
| Molecular Formula | C18H22O9 | [1][2][4][5] |
| Molecular Weight | 382.37 g/mol | [2][4][5] |
| Compound Type | Phenylpropanoid | [1][5] |

Physicochemical Properties and Handling

Ethyl chlorogenate is typically supplied as a powder and is sourced from the fruits of Morus alba L. (White Mulberry).[1][5] Proper handling and storage are crucial to maintain its integrity.



| Property | Value | Citation |
|----------------------|---|----------|
| Physical Description | Powder | [1][5] |
| Purity | ≥98% | [1][5] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [1][5] |
| Storage | Store in a well-closed container, protected from air and light. For long-term storage, refrigeration or freezing is recommended. Prepare solutions on the day of use where possible to avoid degradation from repeated freeze-thaw cycles. | [2] |

Synthesis and Purification

The synthesis of **ethyl chlorogenate** is achieved through the esterification of chlorogenic acid with ethanol. While various methods exist for esterifying phenolic acids, a common approach involves acid catalysis or enzymatic processes to improve lipophilicity.[1] A non-catalytic, solvent-free method has also proven effective for synthesizing similar chlorogenic acid esters, achieving high conversion rates.[2][3]

Representative Synthesis Protocol (Acid-Catalyzed Esterification)

This protocol is a representative method based on standard esterification procedures for phenolic acids.

- Reactant Preparation: Dissolve chlorogenic acid in a suitable excess of anhydrous ethanol.
- Catalysis: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution while stirring.

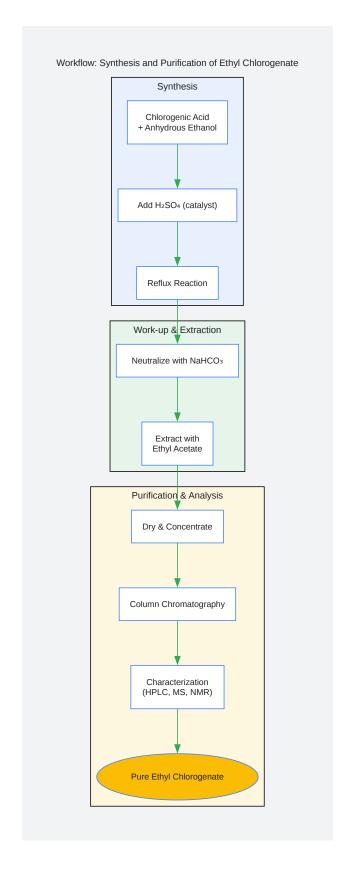
Foundational & Exploratory





- Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Neutralization: After cooling, neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.
- Extraction: Extract the crude product from the aqueous solution using a suitable organic solvent, like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Final Purification: Purify the resulting crude **ethyl chlorogenate** using column chromatography on silica gel to yield the final high-purity product.[2]
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]





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A representative workflow for the synthesis of **Ethyl Chlorogenate**.



Biological Activity and Signaling Pathways

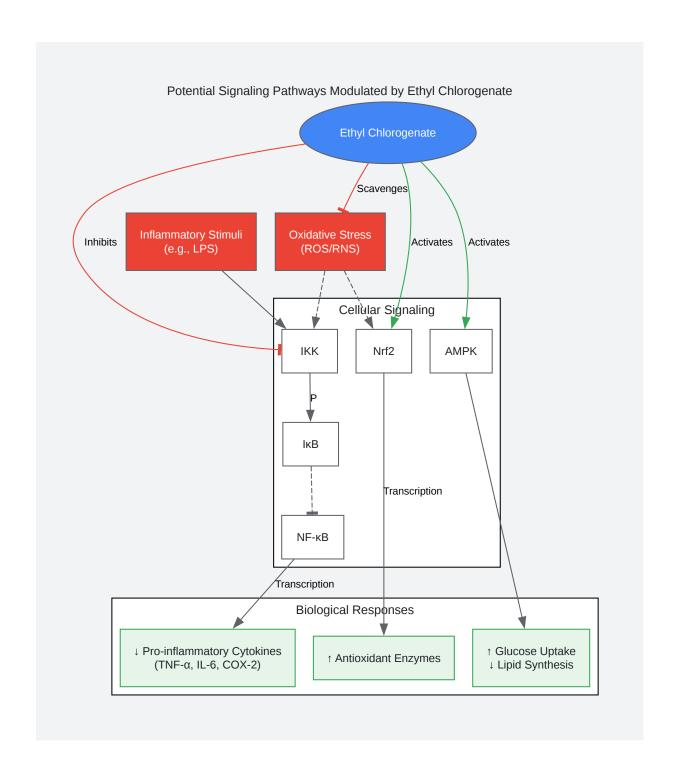
Ethyl chlorogenate is a derivative of chlorogenic acid, a compound extensively studied for its wide range of biological activities, including antioxidant, anti-inflammatory, anti-bacterial, anti-viral, and hypoglycemic effects.[7] The esterification to **ethyl chlorogenate** is expected to modify its bioavailability and potency, but the core mechanisms of action are likely to be conserved from the parent molecule.

The biological effects of chlorogenic acid are mediated through the modulation of key cellular signaling pathways.[8] These include:

- NF-κB Pathway: Chlorogenic acid can inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammation. By preventing the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB, it downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9]
- Nrf2 Pathway: It can activate the Nrf2 pathway, a primary regulator of the endogenous antioxidant response. This leads to the upregulation of antioxidant enzymes, which protect cells from oxidative stress.
- AMPK Pathway: Chlorogenic acid is known to modulate the AMPK pathway, which plays a central role in regulating glucose and lipid metabolism.[8]

The diagram below illustrates the probable signaling pathways influenced by **ethyl chlorogenate**, based on the known activities of its parent compound.





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Potential signaling pathways modulated by **Ethyl Chlorogenate**.



Experimental Protocols for Biological Assays

The following are representative protocols for evaluating the key biological activities of **ethyl chlorogenate**.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

- Preparation: Prepare a stock solution of ethyl chlorogenate in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ascorbic acid is used as a positive control.[10][11]
- Reaction: In a 96-well plate, add 100 μ L of various concentrations of the **ethyl chlorogenate** solution to 100 μ L of the DPPH solution.[11]
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]
- Measurement: Measure the absorbance at 517 nm using a microplate reader. The discoloration of the DPPH solution (from purple to yellow) indicates scavenging activity.[12]
- Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

In Vitro Anti-inflammatory Activity: LPS-Induced Macrophage Model

This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in immune cells.

- Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media and seed them in 96-well plates.[9][13]
- Pre-treatment: Pre-treat the cells with various non-toxic concentrations of ethyl chlorogenate for 1-2 hours.[14]



- Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 μg/mL) for 16-24 hours to induce an inflammatory response.[9][13]
- Quantification of Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[9]
- Quantification of Cytokines: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13][15]
- Analysis: Compare the levels of inflammatory mediators in treated cells to untreated, LPSstimulated controls to determine the inhibitory effect of ethyl chlorogenate.

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